Cas no 2138001-19-9 (2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide)

2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide
- 2138001-19-9
- EN300-1106697
-
- Inchi: 1S/C7H12N4O/c1-2-9-7(12)4-11-3-6(8)10-5-11/h3,5H,2,4,8H2,1H3,(H,9,12)
- InChI Key: LNLIFUKIXRAKAL-UHFFFAOYSA-N
- SMILES: O=C(CN1C=NC(=C1)N)NCC
Computed Properties
- Exact Mass: 168.10111102g/mol
- Monoisotopic Mass: 168.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 72.9Ų
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106697-5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 5g |
$1821.0 | 2023-10-27 | |
Enamine | EN300-1106697-0.25g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
Enamine | EN300-1106697-0.1g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1106697-1.0g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 1g |
$1315.0 | 2023-06-10 | ||
Enamine | EN300-1106697-10g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 10g |
$2701.0 | 2023-10-27 | |
Enamine | EN300-1106697-2.5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
Enamine | EN300-1106697-0.5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
Enamine | EN300-1106697-10.0g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 10g |
$5652.0 | 2023-06-10 | ||
Enamine | EN300-1106697-1g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1106697-0.05g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.05g |
$528.0 | 2023-10-27 |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide Related Literature
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide
Introduction to 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide (CAS No. 2138001-19-9)
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the Chemical Abstracts Service Number (CAS No.) 2138001-19-9, has garnered attention due to its potential applications in drug discovery and development. The presence of an imidazole moiety and an amino group in its structure makes it a versatile scaffold for designing bioactive molecules. Imidazole derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and receptor binding, which has spurred extensive research into their pharmacological properties.
The structure of 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide consists of a central imidazole ring connected to an ethylacetamide moiety. The 4-amino substituent on the imidazole ring is particularly noteworthy, as it provides a site for further functionalization and interaction with biological targets. This compound has been studied for its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The N-ethylacetamide part of the molecule contributes to its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide with various biological targets. These studies have revealed that the compound exhibits binding affinity to several enzymes and receptors, suggesting its potential as a lead compound in drug design. For instance, research has indicated that this molecule may interact with enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in inflammatory diseases.
The pharmacokinetic properties of 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide have also been a focus of investigation. Studies have shown that the compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation into pharmaceutical products. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at moderate doses, although further research is needed to fully assess its safety profile.
In the realm of drug discovery, the synthetic pathways for 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide have been optimized to improve yield and purity. Researchers have developed efficient synthetic routes that utilize readily available starting materials, making it economically viable for large-scale production. These synthetic methods often involve multi-step reactions, including condensation reactions between imidazole derivatives and ethylacetamide precursors, followed by purification steps to isolate the desired product.
The biological activity of 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide has been explored in various preclinical models. Studies have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, research has shown that this compound can inhibit the activity of kinases, which are enzymes involved in cell signaling pathways. By modulating these pathways, 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide may offer therapeutic benefits in treating these conditions.
Furthermore, the imaging applications of this compound have not been overlooked. Researchers are investigating its potential as a contrast agent for magnetic resonance imaging (MRI). The imidazole ring can be functionalized with paramagnetic atoms or ligands that enhance MRI signals, providing a non-invasive method for visualizing biological tissues and detecting abnormalities.
The future directions for research on 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide are multifaceted. Ongoing studies aim to explore its mechanisms of action in greater detail and to identify new therapeutic applications. Additionally, efforts are underway to develop analogs of this compound with improved pharmacological properties, such as enhanced binding affinity or reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
In conclusion, 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide (CAS No. 2138001-19-9) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and functional properties make it a valuable scaffold for drug discovery, with applications ranging from enzyme inhibition to imaging technologies. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, this compound is poised to play a crucial role in the development of novel therapeutic agents.
2138001-19-9 (2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide) Related Products
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)




